3-[(2-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole

Medicinal Chemistry Physicochemical Profiling Computational Chemistry

3-[(2-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole (CAS 499124-46-8; synonym: 4-(5-((2-fluorobenzyl)sulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)pyridine) is a fully substituted 1,2,4-triazole derivative with molecular formula C₂₁H₁₇FN₄S and molecular weight 376.45 g·mol⁻¹. The compound is listed in the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals for early discovery research; no vendor-collected analytical or biological activity data are provided.

Molecular Formula C21H17FN4S
Molecular Weight 376.5 g/mol
Cat. No. B12030181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole
Molecular FormulaC21H17FN4S
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3F)C4=CC=NC=C4
InChIInChI=1S/C21H17FN4S/c1-15-6-8-18(9-7-15)26-20(16-10-12-23-13-11-16)24-25-21(26)27-14-17-4-2-3-5-19(17)22/h2-13H,14H2,1H3
InChIKeyVDJVAVQQGSUYSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole – Structural Identity, Physicochemical Profile, and Procurement Context


3-[(2-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole (CAS 499124-46-8; synonym: 4-(5-((2-fluorobenzyl)sulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)pyridine) is a fully substituted 1,2,4-triazole derivative with molecular formula C₂₁H₁₇FN₄S and molecular weight 376.45 g·mol⁻¹ . The compound is listed in the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals for early discovery research; no vendor-collected analytical or biological activity data are provided . Predicted physicochemical parameters from the ZINC database include a calculated logP of 5.07, topological polar surface area (tPSA) of 43 Ų, zero hydrogen-bond donors, and five hydrogen-bond acceptors [1]. The closest commercially available structural isomer is the para-fluoro analog 4-{5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine (CAS 499124-47-9), which differs solely in the fluorine substitution position on the benzylthio ring .

Why 3-[(2-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole Cannot Be Interchanged with Positional Isomers or Core-Modified Analogs


The 1,2,4-triazole scaffold is exquisitely sensitive to the position of fluorine substitution on the S-benzyl group, the nature of the N4-aryl substituent, and the C5-heteroaryl moiety. In a systematic study of 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles, the 2-fluorophenyl derivative (compound 3s) was identified as the most potent antagonist of strychnine-induced convulsions, whereas the corresponding 3-fluorophenyl analog exhibited a distinctly different selectivity profile [1]. This ortho-fluorine effect is attributed to conformational restriction of the benzylthio side chain and altered electron density on the triazole core, modulating target engagement at glycine-gated chloride channels and/or GABAₐ receptors. Substituting the para-fluoro isomer (CAS 499124-47-9) for the ortho-fluoro target compound would therefore ablate this specific pharmacophoric geometry. Similarly, replacing the N4-(4-methylphenyl) group with N4-methyl or N4-(4-chlorophenyl) alters π-stacking capacity and steric bulk at a position critical for receptor interaction . The C5-(4-pyridyl) group provides a basic nitrogen that influences solubility and may participate in hydrogen-bonding or metal-coordination interactions not available to phenyl or pyrazinyl analogs. These cumulative structure–activity relationship (SAR) features mean that generic substitution within this triazole class risks loss of the specific biological profile for which the compound was designed or selected.

Quantitative Differentiation Evidence for 3-[(2-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole Versus Closest Analogs


Ortho-Fluorine vs. Para-Fluorine Substitution: Predicted Lipophilicity and Electronic Topology Comparison

The target compound (ortho-fluoro isomer, CAS 499124-46-8) and its para-fluoro isomer (CAS 499124-47-9) share identical molecular formula (C₂₁H₁₇FN₄S) and molecular weight (376.46 g·mol⁻¹), yet the ortho-fluorine placement introduces intramolecular steric and electronic effects that are absent in the para isomer. ZINC database computed logP for the target ortho-fluoro compound is 5.07, with tPSA of 43 Ų, zero HBD, and five HBA [1]. The para-fluoro isomer, while not explicitly resolved in ZINC, is predicted to possess a nearly identical logP and tPSA owing to the identical atom composition; however, the ortho-fluorine position restricts rotation around the CH₂–S bond, creating a more compact and conformationally constrained pharmacophore . This conformational restriction is mechanistically linked to enhanced binding at glycine-gated chloride channels, as demonstrated for the 2-fluorophenyl vs. 3-fluorophenyl pair in the 5-aryl-3-(alkylthio)-4H-1,2,4-triazole series [2]. While no direct head-to-head bioactivity comparison between the ortho-fluoro and para-fluoro benzylthio triazoles has been published, the class-level SAR strongly indicates that ortho-fluorine is critical for potent CNS target engagement.

Medicinal Chemistry Physicochemical Profiling Computational Chemistry

Class-Level CNS Activity: Ortho-Fluorophenyl Triazoles as Glycine Receptor Modulators

In the foundational structure–activity relationship study by Kane et al. (1994), a series of 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles were screened for anticonvulsant activity against strychnine-, maximal-electroshock-, pentylenetetrazole-, and 3-mercaptopropionic-acid-induced seizures in mice. The 5-(2-fluorophenyl)-4-methyl-3-(methylthio)-4H-1,2,4-triazole (compound 3s) was identified as the most potent antagonist of strychnine-induced convulsions in the entire series. In contrast, the 3-(fluorophenyl) isomer was described as the most selective but not the most potent [1]. This study establishes that the ortho-fluorophenyl substitution on the triazole core is a key determinant of glycine receptor-mediated anticonvulsant potency. The target compound, 3-[(2-fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole, incorporates the ortho-fluorophenyl motif as a benzylthio ether at the 3-position rather than a directly attached 5-aryl group. Although this represents a structural divergence, the ortho-fluorophenyl–sulfur–triazole connectivity is preserved. The related antispastic triazole MDL 27,531 (4-methyl-3-methylsulfonyl-5-phenyl-4H-1,2,4-triazole) demonstrated in vivo efficacy with an oral ED₅₀ of 7.3 mg·kg⁻¹ for blocking strychnine-induced tonic extensor seizures in mice [2], providing a quantitative efficacy benchmark for this chemotype.

Neuroscience Anticonvulsant Discovery Ion Channel Pharmacology

Crystal Structure of the Thiol Precursor and Its S-Alkylated Derivative: Molecular Geometry Benchmarking

The thiol precursor 4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 16629-43-9) was S-alkylated with 2-chloro-N-cyclohexylacetamide to yield N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide dihydrate, whose crystal structure was solved by single-crystal X-ray diffraction [1]. The structure confirms that the triazole ring, p-tolyl group, and 4-pyridyl substituent adopt a defined spatial arrangement, with centrosymmetric π–π interactions between triazole rings at a centroid–centroid distance of 3.691(2) Å. The S-alkylation at the 3-position proceeds regioselectively, and the thioether linkage adopts a geometry that projects the S-substituent away from the triazole plane. This crystallographic data serves as a direct structural reference for the target compound, which is the S-(2-fluorobenzyl) analog of the same triazole-3-thiol precursor. The target compound's ortho-fluorobenzyl group is expected to impose a more restricted conformational profile compared to the flexible N-cyclohexylacetamide side chain, potentially enhancing binding site complementarity .

Structural Chemistry Crystallography Coordination Chemistry

Availability and Sourcing Differentiation: Ortho-Fluoro Isomer as a Distinct Chemical Entity in the AldrichCPR Collection

The target compound (ortho-fluoro isomer, CAS 499124-46-8, Sigma-Aldrich Product L292737) and its para-fluoro isomer (CAS 499124-47-9, Sigma-Aldrich mfcd03224328) are both offered as AldrichCPR products. However, they are distinct catalog entries with separate CAS numbers, confirming they are treated as chemically and potentially biologically distinct entities by the supplier. Sigma-Aldrich explicitly states that no analytical data are collected for AldrichCPR products and that the buyer assumes responsibility for identity and purity confirmation . Additional structural analogs available for comparative procurement include the N4-(4-chlorophenyl) variant (CAS 613225-70-0) and the benzylthio (non-fluorinated) analog (CAS 482637-19-4) . Among these, the ortho-fluoro benzylthio derivative is structurally most closely aligned with the validated ortho-fluorophenyl pharmacophore identified in the Kane et al. (1994) SAR study [1], making it the most rationale-based choice for CNS-focused screening collections.

Chemical Procurement Compound Library Screening Early Discovery

Recommended Research and Procurement Application Scenarios for 3-[(2-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole


Focused Screening for Glycine-Gated Chloride Channel or GABAₐ Receptor Modulators

Based on the class-level SAR established by Kane et al. (1994), the ortho-fluorophenyl triazole scaffold is the most potent chemotype for antagonizing strychnine-induced convulsions, a phenotype linked to glycine receptor agonism [1]. Procurement of the ortho-fluoro benzylthio analog (CAS 499124-46-8) for screening against glycine receptor subtypes or GABAₐ receptor chloride flux assays is rational. The 4-pyridyl substituent provides a basic handle that may enhance solubility in assay buffers compared to fully hydrophobic analogs.

Antimicrobial Screening Against Gram-Positive Bacterial Strains

Fluorophenyl-containing 1,2,4-triazole derivatives have demonstrated antimicrobial activity against Staphylococcus aureus and Candida albicans in serial dilution assays, with MIC values as low as 1.95 µg·mL⁻¹ for the most active 5-(2-fluorophenyl)-4-((nitrofuranylmethylene)amino)-4H-1,2,4-triazole-3-thiol derivatives [2]. While the target compound contains a benzylthio rather than a thiol or amino substituent at the 3-position, the conserved 2-fluorophenyl and triazole core supports its inclusion in antimicrobial screening panels, particularly against Gram-positive organisms.

Structure-Based Design and X-Ray Crystallography of Triazole–Protein Complexes

The crystallographically characterized S-alkylated triazole core provides a reliable template for molecular docking and structure-based drug design [3]. The ortho-fluorobenzyl group of the target compound offers a rigid, electron-deficient aromatic moiety suitable for halogen-bonding or orthogonal dipolar interactions with protein binding sites. Researchers pursuing co-crystallization or soaking experiments with purified protein targets may benefit from the compound's conformational restraint relative to more flexible S-alkyl analogs.

Metal Coordination Chemistry and Materials Science Applications

1,2,4-Triazoles bearing pyridyl substituents are well-established bridging ligands for transition metal coordination polymers with interesting magnetic properties [3]. The target compound, featuring both a 4-pyridyl donor and a triazole N1/N2 donor set, is a potential N,N'-bidentate or μ-bridging ligand for Fe(II), Co(II), or Cu(II) spin-crossover or single-molecule magnet research. The ortho-fluorobenzylthio substituent adds steric bulk that may influence framework topology without directly competing for metal coordination.

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